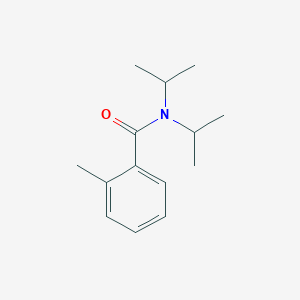

2-methyl-N,N-di(propan-2-yl)benzamide

Description

Properties

CAS No. |

6641-72-1 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

2-methyl-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C14H21NO/c1-10(2)15(11(3)4)14(16)13-9-7-6-8-12(13)5/h6-11H,1-5H3 |

InChI Key |

IJVAINDVYVMTTI-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |

Other CAS No. |

6641-72-1 |

Synonyms |

2-Bromo-N,N-diisopropylbenzamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Methyl and 4-Methyl-N,N-di(propan-2-yl)benzamides

The positional isomers of 2-methyl-N,N-di(propan-2-yl)benzamide differ in the methyl group’s placement on the benzamide ring (Table 1). These isomers share identical N-substituents but exhibit distinct electronic and steric profiles:

- 4-Methyl-N,N-di(propan-2-yl)benzamide : The para-methyl group maximizes symmetry, which may improve crystallinity and stability in solid-state applications.

Table 1: Structural and Physicochemical Comparison of Positional Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Features |

|---|---|---|---|---|---|

| This compound | Not reported | C₁₄H₂₁NO | 219.33 | ~2.50 | Ortho-methyl, steric hindrance |

| 3-Methyl-N,N-di(propan-2-yl)benzamide | Not reported | C₁₄H₂₁NO | 219.33 | ~2.50 | Meta-methyl, moderate reactivity |

| 4-Methyl-N,N-di(propan-2-yl)benzamide | 6937-52-6 | C₁₄H₂₁NO | 219.33 | 2.50 | Para-methyl, enhanced symmetry |

*logP values estimated from analogs .

Functional Group Variations in Related Benzamides

N-Substituent Effects

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Replacing the isopropyl groups with a hydroxy-dimethylethyl moiety introduces hydrogen-bonding capacity, enabling applications as an N,O-bidentate directing group in catalysis . This contrasts with the purely hydrophobic isopropyl groups in the target compound, which prioritize steric bulk over polar interactions.

Preparation Methods

Carbamoyl Chloride-Mediated Amidation

A widely employed method involves the reaction of 2-methylbenzoic acid with N,N-diisopropylcarbamoyl chloride in the presence of an organic tertiary base. This single-pot procedure, adapted from patent US20150126734A1, operates under mild conditions (10–50°C) and avoids high-pressure equipment. Tributylamine is typically used to scavenge HCl generated during the nucleophilic acyl substitution (Figure 1):

Key advantages include:

Lithium Diisopropylamide (LDA)-Assisted Coupling

Lithium diisopropylamide (LDA), a strong non-nucleophilic base, facilitates deprotonation of 2-methylbenzoic acid, enabling direct reaction with diisopropylamine. The method, derived from WO1986003744A1, uses tetrahydrofuran (THF) as the solvent and styrene as an electron carrier to stabilize lithium intermediates.

Procedure :

-

Add 2-methylbenzoic acid to form the lithium carboxylate.

-

Introduce diisopropylamine to yield the amide.

Optimization Notes :

-

Limiting THF to ≤2 moles per mole of styrene prevents lithium aggregation.

-

Yields reach 65–78%, with residual lithium byproducts removed via aqueous workup.

Comparative Analysis of Methodologies

Key Observations :

-

The carbamoyl chloride route offers the best balance of yield and scalability for industrial applications.

-

LDA methods, while efficient, require cryogenic conditions and specialized handling.

-

Coupling agents achieve high purity but incur higher reagent costs.

Characterization and Quality Control

Successful synthesis is confirmed via:

Q & A

Q. What are the optimized synthetic routes for 2-methyl-N,N-di(propan-2-yl)benzamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling 2-methylbenzoyl chloride with diisopropylamine under controlled conditions. Key steps include:

- Reagent selection : Pyridine is often used as a base to neutralize HCl generated during the reaction (see Scheme 1 in ).

- Solvent choice : Dichloromethane (CH₂Cl₂) is preferred for its inertness and ability to dissolve both reactants ().

- Temperature : Room temperature (20–25°C) minimizes side reactions, while reflux (e.g., 4 hours in ) may enhance reactivity for sterically hindered amines.

Q. Table 1: Example Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | 2-methylbenzoyl chloride, diisopropylamine, pyridine, CH₂Cl₂, 24h, RT | 75–85 | |

| Purification | Column chromatography (silica gel, hexane/EtOAc) | >95% purity |

Methodological Note : Monitor reaction progress via TLC, and optimize stoichiometry (e.g., 1.2–1.5 eq. amine) to account for volatility of diisopropylamine.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry via methyl group splitting (δ ~1.2–1.5 ppm for diisopropyl protons) and amide carbonyl resonance (δ ~165–170 ppm) ().

- FT-IR : Validate amide bond formation (C=O stretch ~1640–1680 cm⁻¹) and absence of unreacted acyl chloride (no ~1800 cm⁻¹ peak).

- Mass Spectrometry (HRMS) : Use ESI+ to detect [M+H]⁺ ions, ensuring molecular ion alignment with theoretical mass (e.g., C₁₄H₂₁NO₂: 235.1572 g/mol).

Critical Tip : For crystallinity assessment, perform XRPD (X-ray powder diffraction) to identify polymorphic forms if solubility issues arise in bioassays.

Q. How can preliminary biological activity screening be designed for this compound?

Answer:

- Target Identification : Prioritize targets based on structural analogs (e.g., menin-MLL inhibitors in ). Use molecular docking to predict binding to proteins like kinases or nuclear receptors.

- In Vitro Assays :

- Data Interpretation : Compare IC₅₀ values with positive controls (e.g., doxorubicin) and assess selectivity using non-cancerous cell lines (e.g., HEK-293).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

Answer:

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzamide para-position to modulate electronic effects ().

- Steric Modifications : Replace diisopropyl groups with bulkier substituents (e.g., cyclohexyl) to probe steric hindrance ().

- Biological Validation : Use SAR data to optimize logP (via HPLC) and permeability (Caco-2 assays) while retaining activity.

Q. Table 2: Example SAR Modifications

| Derivative | R Group | IC₅₀ (μM) | logP |

|---|---|---|---|

| Parent | H | 10.2 | 3.5 |

| 4-NO₂ | -NO₂ | 2.1 | 2.8 |

| 4-CF₃ | -CF₃ | 5.7 | 4.1 |

Q. What crystallographic strategies resolve ambiguities in the solid-state structure of this compound?

Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Resolve disorder in diisopropyl groups via SHELXL refinement ().

- Hydrogen Bonding Analysis : Apply graph-set notation () to classify motifs (e.g., N–H⋯O=C interactions).

- Validation Tools : Check for missed symmetry using PLATON () and validate thermal parameters with ADDSYM.

Case Study : A related benzamide () showed C=O⋯H-N hydrogen bonds (d = 2.89 Å, ∠ = 158°), stabilizing a dimeric lattice.

Q. How can computational modeling address contradictions in experimental bioactivity data?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein binding over 100 ns to assess stability of predicted poses ().

- QM/MM Calculations : Evaluate electron density shifts at the amide group to explain variable inhibition across cell lines.

- Statistical Analysis : Apply multivariate regression to correlate physicochemical properties (e.g., PSA, logD) with bioactivity outliers.

Example Workflow : For conflicting IC₅₀ values, re-dock the compound using induced-fit models (Glide SP) and validate with MM-GBSA free-energy calculations.

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

Answer:

- Process Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for large batches ().

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like ReactIR to monitor reaction endpoints.

- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., diacylated impurities from excess acyl chloride).

Q. How are hydrogen-bonding patterns leveraged in co-crystal engineering for enhanced solubility?

Answer:

- Co-former Selection : Target co-formers with complementary H-bond donors/acceptors (e.g., succinic acid, ).

- Slurry Crystallization : Screen 20+ solvents (e.g., acetone/water) to identify thermodynamically stable co-crystals.

- Dissolution Testing : Compare intrinsic dissolution rates (IDR) of co-crystals vs. parent compound in biorelevant media (FaSSIF/FeSSIF).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.